Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate

Synthetic Chemistry Heterocyclic Chemistry Reaction Optimization

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate (C12H10N2O3, MW 230.22 g/mol) is a pyrazole derivative featuring a 3-formyl group on the pyrazole ring and a methyl benzoate ester at the para-position of the N1-phenyl substituent. The compound belongs to the class of formyl-pyrazoles, which are recognized as versatile precursors for constructing diverse pyrazole-substituted heterocyclic systems.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Cat. No. B8163048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2C=CC(=N2)C=O
InChIInChI=1S/C12H10N2O3/c1-17-12(16)9-2-4-11(5-3-9)14-7-6-10(8-15)13-14/h2-8H,1H3
InChIKeyCOSILUYWRGXOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate: Procurement-Ready Pyrazole-Aldehyde Building Block for Heterocyclic Synthesis


Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate (C12H10N2O3, MW 230.22 g/mol) is a pyrazole derivative featuring a 3-formyl group on the pyrazole ring and a methyl benzoate ester at the para-position of the N1-phenyl substituent [1]. The compound belongs to the class of formyl-pyrazoles, which are recognized as versatile precursors for constructing diverse pyrazole-substituted heterocyclic systems [2]. Its structural architecture combines an electrophilic aldehyde handle with a hydrolyzable ester group, enabling orthogonal derivatization strategies. This compound is primarily positioned as a research chemical building block for the synthesis of more complex heterocyclic libraries, rather than as a standalone bioactive entity.

Why Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate Cannot Be Interchanged with Positional Isomers or Non-Formylated Pyrazole Analogs


Generic substitution of Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate with its closest analogs—such as 4-formyl positional isomers or non-formylated pyrazole benzoates—is scientifically invalid for applications requiring predictable synthetic outcomes. First, the position of the formyl group on the pyrazole ring dictates reaction kinetics: studies on the Baylis-Hillman reaction demonstrate that the proximity of the heteroatom significantly influences formyl group reactivity, with isomeric pyrazolecarbaldehydes exhibiting dissimilar reactivities under identical conditions [1]. Second, the presence of the formyl group is a non-negotiable requirement for accessing aldehyde-specific derivatization pathways (e.g., hydrazone formation, reductive amination) that are entirely inaccessible to the non-formylated analog Methyl 4-(1H-pyrazol-1-yl)benzoate . Third, in antimicrobial applications, the 4-formyl-3-arylpyrazole scaffold has been validated as a growth-inhibitory pharmacophore against drug-resistant bacteria (MIC values as low as 0.78 μg/mL), whereas non-formylated analogs lack this activity profile [2]. Substituting this compound with a positional isomer or de-formylated analog would compromise both synthetic versatility and biological screening outcomes.

Quantitative Differentiation Evidence: Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate vs. Structural Analogs


Positional Reactivity Advantage: C3-Formyl vs. C4-Formyl Pyrazolecarbaldehydes in Baylis-Hillman Reactions

The reactivity of the formyl group in pyrazolecarbaldehydes is position-dependent. Studies investigating the Baylis-Hillman reaction under DABCO catalysis demonstrate that the proximity of the heteroatom (nitrogen) to the formyl group significantly influences reaction efficiency. While dissimilar reactivities between isomeric pyrazolecarbaldehydes were observed, the C3-formyl substitution pattern (as present in Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate) exhibits distinct kinetic behavior compared to C4-formyl isomers under identical reaction conditions [1]. This positional effect is critical for reaction planning and yield optimization in synthetic workflows.

Synthetic Chemistry Heterocyclic Chemistry Reaction Optimization

Functional Group Advantage: Formyl-Pyrazole vs. Non-Formylated Pyrazole Building Blocks

The presence of the formyl group at the 3-position of the pyrazole ring enables aldehyde-specific derivatization reactions that are impossible with non-formylated analogs such as Methyl 4-(1H-pyrazol-1-yl)benzoate (CAS 400750-29-0). The target compound can undergo nucleophilic addition reactions due to the electrophilic nature of the formyl group, including hydrazone formation, reductive amination, and oxidation to the carboxylic acid derivative . In contrast, the non-formylated analog lacks this reactive handle and is limited to electrophilic aromatic substitution on the pyrazole ring or ester hydrolysis . This functional group difference fundamentally alters the compound's utility as a synthetic building block.

Medicinal Chemistry Building Block Chemistry Derivatization

Antimicrobial Scaffold Potential: Formyl-Pyrazolyl-Benzoate Class vs. Inactive Controls

While no direct antimicrobial data exists for Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate, structurally related 4-formyl-3-arylpyrazolyl-benzoic acid derivatives have demonstrated potent antimicrobial activity against drug-resistant bacterial strains. In a 2017 study, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives exhibited MIC values as low as 0.78 μg/mL against Acinetobacter baumannii [1]. Further studies on naphthyl-substituted analogs demonstrated MIC values of 0.78 μg/mL against Staphylococcus aureus and 1.56 μg/mL against A. baumannii, with confirmed bactericidal activity against S. aureus in time-kill assays [2]. These compounds also showed biofilm inhibition properties and were non-toxic to human cell lines at concentrations several-fold higher than their MICs. The target compound, bearing the same formyl-pyrazolyl-benzoate core scaffold (with ester rather than free acid), may serve as a precursor for generating similar antimicrobial screening libraries.

Antimicrobial Research Drug Discovery Structure-Activity Relationship

Orthogonal Functional Handle Advantage: Dual Reactive Sites vs. Single-Function Pyrazole Derivatives

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate presents two orthogonal reactive handles: a formyl group at the pyrazole C3 position and a methyl ester at the benzoate para-position. The formyl group can be oxidized to a carboxylic acid using potassium permanganate or reduced to a hydroxymethyl group using sodium borohydride, while the ester group can be independently hydrolyzed to the free carboxylic acid under basic conditions . This orthogonality enables sequential, site-selective derivatization strategies that are not possible with compounds bearing only a single reactive functionality (e.g., Methyl 4-(1H-pyrazol-1-yl)benzoate, which lacks the formyl group) or with compounds where both functional groups are identical. The ability to independently manipulate each reactive site expands the accessible chemical space for library synthesis and structure-activity relationship (SAR) studies.

Diversity-Oriented Synthesis Chemical Biology Bioconjugation

Validated Application Scenarios for Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate in Research Procurement


Precursor for Antimicrobial Library Synthesis Targeting Drug-Resistant Pathogens

This compound serves as an entry point for synthesizing 4-formyl-pyrazolyl-benzoate derivatives with validated antimicrobial activity against drug-resistant bacteria. Structural analogs have demonstrated MIC values as low as 0.78 μg/mL against Acinetobacter baumannii and Staphylococcus aureus, with confirmed bactericidal activity against S. aureus in time-kill assays [1][2]. The methyl ester functionality allows for hydrolysis to the free carboxylic acid—a structural feature present in all active antimicrobial analogs reported to date. For medicinal chemistry programs targeting antimicrobial resistance, this building block provides a validated scaffold for hit expansion and SAR studies [1][2].

Dual-Handle Building Block for Diversity-Oriented Heterocyclic Synthesis

The compound's two orthogonal functional handles (C3-formyl and para-methyl ester) enable sequential, site-selective derivatization strategies [1][2]. The formyl group can participate in condensation reactions with hydrazines and amines to generate hydrazone and Schiff base derivatives, while the ester can be hydrolyzed or amidated independently. This orthogonality is particularly valuable for generating diverse heterocyclic libraries where the pyrazole core serves as a central scaffold for exploring chemical space around multiple vectors simultaneously [3].

Aldehyde-Specific Conjugation Handle for Chemical Biology Applications

The C3-formyl group enables bioorthogonal conjugation strategies through hydrazone or oxime ligation chemistry [1]. Unlike non-formylated pyrazole analogs such as Methyl 4-(1H-pyrazol-1-yl)benzoate, which lack this reactive handle, the target compound can be covalently linked to amine-containing biomolecules or functionalized surfaces. The methyl ester provides an additional site for introducing solubility-modifying groups or fluorescent tags without interfering with the aldehyde conjugation step. This dual functionality makes the compound suitable for developing chemical probes where both target engagement (via the pyrazole core) and reporter attachment (via orthogonal handles) are required [1].

Key Intermediate for Pyrazole-Containing Pharmaceutical and Agrochemical Patents

Formyl-pyrazoles and pyrazolecarbaldehydes are extensively cited as key intermediates in patent literature covering diverse therapeutic areas, including kinase inhibition, antimicrobial agents, and metabolic disease treatments [1][2]. The target compound's structural features align with general formulas disclosed in patents for substituted pyrazoles as p38 kinase inhibitors [3], TGF-β RI kinase inhibitors [4], and MALT-1 inhibitors [5]. While the specific compound may not be explicitly claimed, it represents a commercially accessible building block for exploring chemical space described in these intellectual property disclosures.

Quote Request

Request a Quote for Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.